Home > Products > Screening Compounds P125219 > 2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine
2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine - 362493-17-2

2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine

Catalog Number: EVT-2879810
CAS Number: 362493-17-2
Molecular Formula: C24H23N3O2
Molecular Weight: 385.467
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

This compound is a bio-functional hybrid synthesized from 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine and (±)-flurbiprofen. [] It features two 3,4-dimethoxyphenyl groups, similar to the target compound 2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine. [] The shared presence of the 3,4-dimethoxyphenyl moiety establishes a structural link between these compounds.

N-(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine Derivatives

These are a series of novel P-glycoprotein (P-gp) inhibitors with a quinazoline scaffold. [] Notably, they demonstrated high potency in reversing doxorubicin (DOX) resistance in K562/A02 cells. []

3-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one

This compound is a 2,3-disubstituted benzpyrimidone containing three biodynamic moieties. [] It was synthesized with the aim of exploring the multifaceted pharmacological behavior of quinazolinone derivatives. []

2-Amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile

This compound was part of a 1:19 co-crystal with 3-amino-1-(3,4-dimethoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile. [] It features a 3,4-dimethoxyphenyl substituent, a structural element shared with the target compound. []

5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine

This compound contains a thiazole ring and a 3,4-dimethoxyphenyl substituent. [] It forms inversion dimers through N—H⋯N hydrogen bonds in its crystal structure. []

N-(3,4-Dimethoxyphenyl)pyrido[3′,2′:4,5]-thieno[3,2-d]pyrimidin-4-amine

This compound is a designed inhibitor of CLK1 and DYRK1A kinases, synthesized via a Dimroth rearrangement. [] Its crystal structure was determined to understand its biological mechanism of action. []

N-(3,4-Dimethoxyphenyl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-1-carboxamide Hydrochloride

This is a novel spirocyclic amide derivative synthesized via a multi-step process that includes oxidative cleavage and amine coupling. []

4-{[(1E)-(3,4-dimethoxyphenyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

This compound is a Schiff base ligand characterized using various spectroscopic techniques, including X-ray crystallography. []

1,3,4-Oxadiazole N-Mannich Bases

These compounds, synthesized from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, were evaluated for their antimicrobial and anti-proliferative activities. []

5-aryl-N-[4-(trifluoromethyl) phenyl]-1,3,4-oxadiazol-2-amines

These are oxadiazole derivatives designed as anticancer and antioxidant agents. [] One specific compound in this series, N-(4-(Trifluoromethyl)phenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine, displayed significant anticancer activity against various cancer cell lines. []

1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles

These are a series of compounds related to J147, a drug for treating Alzheimer's disease. [] Their structures were compared with J147 to understand the relationship between hydrazone and 1,2,3-triazole derivatives bearing a CF3 substituent. []

1-(3-benzyl-4-oxo-3,4- -dihydroquinazolin-2-yl)-4-(substituted) thiosemicarbazide derivatives

These compounds were synthesized from 3-benzyl-2-hydrazino-3H-quinazolin-4-one and screened for their antimicrobial activity against various bacteria. [, ]

N,N'-bis-alkyl-perhydropyrrolo[3,4-c]pyridines and bis-quaternary derivatives

These compounds were designed and evaluated for their inhibitory properties against acetylcholine (ACh), 1,1-dimethylphenyl piperazinium iodide (DMPP), 5-hydroxytryptamine (5-HT), and histamine (H1) in the guinea pig isolated ileum. []

N4-(5-aryl-1,3-oxathiol-2-yliden)-2-phenylquinazolin-4-amines, N4-(4,5-diphenyl-1,3-oxathiol-2-yliden)-2-phenyl-4-aminoquinazoline, and 4-[4-aryl-5-(2-phenylquinazolin-4-yl)-1,3-thiazol-2-yl]morpholine

These compounds were synthesized via the reaction of N3,N3-(3-oxapentan-1,5-diyl)-N1-(2-phenyl-3,4-dihydroquinazolin-4-yliden)thiourea with phenacyl bromides. [] The reaction pathways leading to these products involve kinetically and thermodynamically controlled reversible reactions. []

4-oxo-N-(4-oxo-3-substituted-3,4-dihydroquinazolin-2-ylamino)-2-phenylquinazoline-3(4H)-carboxamidines

This series of compounds were synthesized as potential anti-HIV, antitubercular, and antibacterial agents. [] They were prepared from methyl 4-oxo-2-phenylquinazoline-3(4H)-carbthioimidate and 3-(substituted)-2-hydrazino-quinazolin-4(3H)-ones. []

3,5-dibromo-2-(3,4-dichlorobenzoylamino)-N-substituted benzamides and 6,8-dibromo-2-(3,4-dichlorophenyl)-3-(2-(3,4-dichlorobenzoylamino)-3,5-dibromobenzamido)quinazolin-4-one

These compounds were synthesized from a benzoxazine derivative (derived from 3,4-dichlorobenzoyl chloride and 3,5-dibromo anthranilic acid) by reacting it with various primary and secondary amines, including hydrazine hydrate. [, ]

Platinum(II) complexes containing a chelating safrole-derivative and amine

Two specific platinum complexes, [Pt((MeO)2Ph)(o-toluidine)Cl] and [Pt((MeO)2Ph)(piperidine)Cl], were synthesized and their structures determined using X-ray diffraction. []

25D-NBOMe, 25E-NBOMe, and 25G-NBOMe

These are three N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, known for their hallucinogenic properties. []

2H-Benzo[e]-[1,2,4]thiadiazine 1,1-Dioxide Derivatives

These were synthesized as PI3Kδ inhibitors by replacing the carbonyl group in the quinazolinone core with a sulfonyl group. [] Compounds with a 5-indolyl or 3,4-dimethoxyphenyl substituent at the affinity pocket showed potent activity, highlighting the importance of these structural features for PI3Kδ inhibition. []

Dopamine Agonists and Antagonists

This research investigated the role of dopamine D3 receptors in yawning behavior in rats using various dopamine agonists and antagonists. [] The results suggested that dopamine agonist-induced yawning is a D3 agonist-mediated behavior, inhibited by competing D2 agonist activity. []

Scandium Aminopyridinates

These are organometallic complexes used as catalysts for isoprene polymerization. [] Variations in temperature and alkylaluminum compounds influence the microstructure of the resulting polymers. []

κ-Opioid Receptor Antagonists

This study investigated the durations of action of various κ-opioid receptor antagonists and their correlation with c-Jun N-terminal kinase (JNK) 1 activation. [] The results demonstrated a positive correlation between long durations of action and JNK1 activation, suggesting a noncompetitive mechanism of action. []

N-Mannich Bases of Phenyl Hydroxyl Ketones

These compounds were synthesized using both classical and variant approaches and evaluated for their urease inhibition and antioxidant activities. [] The results indicated significant activity for several compounds, highlighting their potential as therapeutic agents. []

4-N-[2-(dimethylamino)ethyl]carboxamides of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids

These compounds were synthesized and evaluated for their cytotoxic activity against various cancer cell lines. [] Several compounds showed potent cytotoxicity, highlighting their potential as anticancer agents. []

Metabolites of Ecabapide

This research investigated the metabolism of ecabapide (3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl]amino-N-methylbenzamide) in rats. [] The major metabolic pathways included N-dealkylation, acetylation, N-demethylation, aromatic hydroxylation, and glucuronidation. []

Selective Antagonists of the H4 Histamine Receptor

These compounds were identified and investigated for their potential in treating vestibular disorders. [] The research focuses on their selectivity for the H4 receptor over the H3 receptor, highlighting their potential as targeted therapeutics for specific histamine receptor subtypes. []

7,9,10-trimethoxy-3-methyl-2,3,4,5,6,7-hexahydro-1H-3-benzazonine and Related Compounds

This compound and its analogs were synthesized through a photochemical reaction involving the ultraviolet irradiation of pyrrolo[2,1-aliso-quinolinium iodide salts in methanol or water. []

1-(3,4-Dimethoxybenzyl)-6,7-dimethoxyisoquinoline (papaverine) and 1-(3,4-dimethoxyphenyl) 6,7-dimethoxyisoquinoline (quinopavine)

These compounds were specifically labeled with 14C to study their metabolism and pharmacological activity. [] This labeling technique is crucial for understanding the distribution, metabolism, and elimination of drugs in living organisms. []

[1Z)-1-(3,4-Dihydroxybenzylidene)-3,4-dihydro[1,4]oxazino[3,4-b]quinazolon-6(1H)-on, N-(3-bromophenyl)-6,7-dimethoxy quinazolin-4-amine, 2-Benzyl-1-(4-hydroxyphenyl)-3-methyl-2,3-dihydroimidazo[5,1-b]quinazolin-9(1H)-one, and 2-[(2E)-2-(3,4-dihydroxybenzylidene)hydrazino]-N-(3-nitrophenyl)-2-oxoacetamide

These compounds are protein tyrosine kinase (PTK) inhibitors that demonstrated potential antineoplastic and chemopreventive effects by reducing the expression of Ha-ras and p53 genes induced by 7,12-dimethylbenz[a]anthracene (DMBA). []

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dinitroaniline and N-(4-Methylsulfonyl-2-nitrophenyl)-L-phenylalanine

These compounds are potential precursors for slow and sustained nitric oxide (NO) release agents. [] Their structures were analyzed to understand their NO-release capabilities, highlighting the importance of structural features in designing NO donors. []

Substituted 1,4-benzoxazines

These compounds were prepared and investigated for their potential to modulate intracellular calcium levels. [] They share a structural feature with the target compound, namely the 3,4-dimethoxyphenyl moiety, which was found to be important for their activity. []

3-Substituted phenyl 2-(3,4-dihydroxyphenyl ethylamino)-6-substituted quinazolin-4-(3H)ones

These compounds were synthesized by incorporating dopamine (3,4-dihydroxyphenethylamine) into the quinazolinone scaffold to investigate their antiparkinsonian activity. []

3-amino-N-methylbenzamide

This compound is a major metabolite of ecabapide in rats. [] It is formed by N-dealkylation of the secondary amine at the 3-position of the benzamide moiety of ecabapide, followed by acetylation. []

Overview

The compound 2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine is a member of the quinazoline family, which are heterocyclic compounds known for their diverse biological activities. This specific compound features a quinazoline core substituted with two aromatic groups, which may enhance its pharmacological properties. The structural complexity of this compound suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Source and Classification

Quinazolines are classified as nitrogen-containing heterocycles and are recognized for their presence in various natural products and pharmaceuticals. The compound in question can be synthesized through various chemical methods, often involving the functionalization of quinazoline derivatives. Its classification as an amine indicates that it possesses basic properties due to the presence of an amino group.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine typically involves multi-step procedures that may include:

  1. Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving ortho-ureido derivatives and appropriate cyclizing agents. For instance, a method involves treating a substituted urea with phosphorus oxychloride or phosphorus oxybromide under reflux conditions to form 2,4-dihaloquinazolines .
  2. Substitution Reactions: The introduction of the dimethoxy and dimethyl phenyl groups can be accomplished via electrophilic aromatic substitution or nucleophilic substitution methods. The specific conditions (temperature, solvent) will depend on the reactivity of the starting materials used.
  3. Final Steps: The final amination step may involve reacting a suitable amine with an activated quinazoline derivative to yield the desired product.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine is influenced by its functional groups. Potential reactions include:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile in reactions with electrophiles.
  2. Electrophilic Aromatic Substitution: The aromatic rings can undergo substitution reactions under appropriate conditions.
  3. Degradation Reactions: Under certain conditions (e.g., acidic or basic environments), the compound may hydrolyze or decompose.
Mechanism of Action

Process and Data

The mechanism of action for compounds like 2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine often involves interaction with biological targets such as enzymes or receptors. For instance:

  1. Inhibition of Enzymes: The compound may inhibit specific enzymes involved in disease pathways by binding to their active sites.
  2. Modulation of Receptor Activity: It could act as an antagonist or agonist at various receptor sites, influencing cellular signaling pathways.

Data supporting these mechanisms typically arise from pharmacological studies that evaluate the compound's effects on cell lines or animal models.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine include:

  • Molecular Weight: Approximately 310.39 g/mol.
  • Melting Point: Specific values may vary based on purity but are generally determined through standard techniques.
  • Solubility: Likely soluble in organic solvents such as dimethyl sulfoxide but less soluble in water due to its hydrophobic character.

Chemical properties include:

  • Basicity due to the amine group.
  • Reactivity towards electrophiles due to the presence of aromatic rings.
Applications

Scientific Uses

Compounds like 2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine are explored for various applications in medicinal chemistry:

  1. Anticancer Agents: Due to their ability to interact with biological targets involved in cancer progression.
  2. Antimicrobial Activity: Potential use against bacterial or fungal infections.
  3. Neurological Research: Investigated for effects on neurotransmitter systems.

Research continues into optimizing such compounds for enhanced efficacy and reduced side effects in therapeutic contexts.

Properties

CAS Number

362493-17-2

Product Name

2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine

Molecular Formula

C24H23N3O2

Molecular Weight

385.467

InChI

InChI=1S/C24H23N3O2/c1-15-9-11-18(13-16(15)2)25-24-19-7-5-6-8-20(19)26-23(27-24)17-10-12-21(28-3)22(14-17)29-4/h5-14H,1-4H3,(H,25,26,27)

InChI Key

UHZOLSITPAQWMG-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.